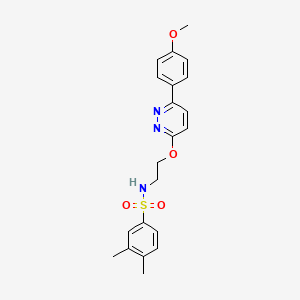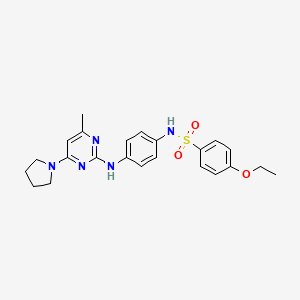![molecular formula C23H24N4O2 B11238139 3-methyl-6-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11238139.png)
3-methyl-6-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structural features, which include a carbazole moiety and an oxazolo[5,4-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Carbazole Moiety: The carbazole moiety can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic conditions.
Construction of the Oxazolo[5,4-b]pyridine Core: This step involves the condensation of a pyridine derivative with an appropriate oxazole precursor, followed by cyclization.
Coupling of the Carbazole and Oxazolo[5,4-b]pyridine Units: The final step involves the coupling of the carbazole and oxazolo[5,4-b]pyridine units through a suitable linker, such as an amide bond, under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be accomplished through the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
化学反応の分析
Types of Reactions
3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as alkyl halides or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of corresponding oxazole and pyridine derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives.
科学的研究の応用
3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: Intercalate into the DNA helix, disrupting the replication and transcription processes.
Inhibit Enzymes: Inhibit key enzymes involved in cellular metabolism, leading to cell death.
Modulate Signaling Pathways: Affect various signaling pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
3-METHYL-6-(PROPAN-2-YL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other oxazolo[5,4-b]pyridine derivatives and carbazole-based compounds.
Uniqueness
Structural Features: The unique combination of the carbazole moiety and oxazolo[5,4-b]pyridine core sets it apart from other compounds.
Biological Activity: Exhibits distinct biological activities, making it a promising candidate for drug development and other applications.
特性
分子式 |
C23H24N4O2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
3-methyl-6-propan-2-yl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-12(2)19-11-16(20-13(3)27-29-23(20)26-19)22(28)25-18-10-6-8-15-14-7-4-5-9-17(14)24-21(15)18/h4-5,7,9,11-12,18,24H,6,8,10H2,1-3H3,(H,25,28) |
InChIキー |
VJDAHAQUJNQPCI-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide](/img/structure/B11238057.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11238061.png)


![N-(3-chlorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11238086.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238092.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B11238100.png)

![N-(2-ethyl-6-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238115.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-fluorobenzamide](/img/structure/B11238120.png)

![N-(3-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11238147.png)
![N-(3-bromophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238157.png)
![N-(4-chlorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11238163.png)
